molecular formula C16H12N2O3 B7468998 5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole

5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole

Cat. No. B7468998
M. Wt: 280.28 g/mol
InChI Key: QJRZAFJGUQIINT-VQHVLOKHSA-N
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Description

5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a fluorescent probe and its potential use as a therapeutic agent.

Scientific Research Applications

5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of fluorescent probes. The unique properties of this compound make it an ideal candidate for use as a fluorescent probe in biological imaging and sensing applications.

Mechanism of Action

The mechanism of action of 5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules in cells, leading to changes in their fluorescence properties. This makes it an ideal candidate for use as a fluorescent probe in biological imaging and sensing applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole are not well understood. However, studies have shown that the compound has low toxicity and is not harmful to cells at concentrations used in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole in lab experiments is its unique properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging and sensing applications. However, the compound is relatively expensive and can be difficult to synthesize, which may limit its use in some lab experiments.

Future Directions

There are several future directions for research on 5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the exploration of its potential use as a therapeutic agent in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, 5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's unique properties make it an ideal candidate for use as a fluorescent probe in biological imaging and sensing applications. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole involves a multi-step process. The first step involves the reaction of 5-methyl-4-nitro-1,2-oxazole with 2-naphthalen-2-ylacetaldehyde in the presence of a base to form the intermediate product. The intermediate product is then subjected to a second reaction with a dehydrating agent to form the final product, 5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole.

properties

IUPAC Name

5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11-16(18(19)20)15(17-21-11)9-7-12-6-8-13-4-2-3-5-14(13)10-12/h2-10H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRZAFJGUQIINT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C=CC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)/C=C/C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole

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